molecular formula C20H19N5O4S B4811014 Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B4811014
M. Wt: 425.5 g/mol
InChI Key: FQVNRYCJRPIOTJ-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a sulfanylacetyl group, and an ethyl ester

Preparation Methods

The synthesis of Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The subsequent steps involve the introduction of the sulfanylacetyl group and the ethyl ester, often through nucleophilic substitution and esterification reactions. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with various dienophiles.

Scientific Research Applications

Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The tetrazole ring is known for its bioisosteric properties, making this compound useful in drug design.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate can be compared to other tetrazole-containing compounds, such as:

    5-Phenyltetrazole: Known for its high acidity and stability.

    1H-Tetrazole: Commonly used in DNA synthesis due to its acidic nature.

    Triazole derivatives: These compounds also exhibit significant biological activities, including antifungal and antibacterial properties.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-3-29-19(28)14-7-9-16(10-8-14)21-18(27)12-30-20-22-23-24-25(20)17-6-4-5-15(11-17)13(2)26/h4-11H,3,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNRYCJRPIOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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